3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine is a heterocyclic compound that features a fused ring system incorporating both nitrogen and oxygen atoms. This compound is part of the pyridazine family, known for its diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridazine with an appropriate oxazine precursor under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Commonly involves replacing the chlorine atom with other substituents to create new compounds.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
Scientific Research Applications
3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed pharmacological effects. The exact pathways and targets may vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-8-nitro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine: Another derivative with similar structural features but different substituents.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit a range of biological activities.
Uniqueness
3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine is unique due to its specific fused ring system and the presence of both nitrogen and oxygen atoms, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-9-5-7-10(14-13-9)15-8-4-2-1-3-6(8)12-7/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCXLURSPRMUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC(=NN=C3O2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.